Deoxycorticosterone

Mineralocorticoid Receptor Binding Steroid Receptor Pharmacology Endocrine Pharmacology

Deoxycorticosterone (DOC) is the preferred mineralocorticoid for experimental paradigms requiring sustained MR activation without glucocorticoid cross-reactivity. With a ~70-min plasma half-life—3.5-fold longer than aldosterone—and weak induction of MR N/C-interaction, DOC enables ligand-specific transcriptional outcome studies that aldosterone cannot. Its intermediate sodium-retaining potency (between aldosterone and corticosterone) provides a mid-range reference for dose-response calibration. Economical for chronic DOCA-salt hypertension models lasting weeks to months. Bulk quantities available; contact us for custom synthesis of MR-selective derivatives.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 64-85-7
Cat. No. B1670309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycorticosterone
CAS64-85-7
Synonyms11 Decorticosterone
11-Decorticosterone
21 Hydroxy 4 pregnene 3,20 dione
21 Hydroxyprogesterone
21-Hydroxy-4-pregnene-3,20-dione
21-Hydroxyprogesterone
Cortexone
Deoxycorticosterone
Desoxycorticosterone
Desoxycortone
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C
InChIInChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1
InChIKeyZESRJSPZRDMNHY-YFWFAHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.0595 mg/mL at 37 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deoxycorticosterone (CAS 64-85-7): A High-Affinity Mineralocorticoid for Endocrine Research and Hypertension Modeling


Deoxycorticosterone (DOC; 11-deoxycorticosterone; CAS 64-85-7) is an endogenous mineralocorticoid hormone produced in the adrenal cortex that serves as a biosynthetic precursor to aldosterone and corticosterone. It binds to the mineralocorticoid receptor (MR) with high affinity, promoting renal sodium retention and potassium excretion, but exhibits negligible glucocorticoid activity [1]. DOC has a plasma half-life of approximately 70 minutes when injected into the human circulation, which is notably longer than the <20 minute half-life of aldosterone [2]. Its endogenous secretion rate ranges from 16 to 40 mg/day in humans [3].

Why Substituting Deoxycorticosterone with Other Mineralocorticoids Can Compromise Experimental Reproducibility


Mineralocorticoids are not interchangeable due to significant differences in receptor binding kinetics, metabolic stability, and in vivo pharmacodynamics. Deoxycorticosterone demonstrates a unique MR activation profile: while aldosterone strongly induces MR N/C-interaction, DOC weakly promotes this interaction and predominantly inhibits aldosterone-mediated N/C-interaction [1]. This functional divergence translates to distinct downstream gene expression patterns and physiological outcomes. Furthermore, DOC's plasma half-life (~70 minutes) is over three times longer than aldosterone's (<20 minutes), resulting in prolonged MR occupancy [2]. In sodium retention assays, DOC exhibits potency intermediate between aldosterone and corticosterone, with the 19-nor analog of DOC showing 5.1 times the potency of DOC itself [3]. Simply substituting one mineralocorticoid for another without accounting for these quantitative differences introduces uncontrolled variables that undermine data comparability.

Quantitative Differentiation of Deoxycorticosterone from Related Mineralocorticoids and Glucocorticoids


MR Binding Affinity: DOC Binds with ~80% Affinity of Aldosterone but >50-Fold Higher than Corticosterone

Deoxycorticosterone (DOC) demonstrates high affinity for the mineralocorticoid receptor (MR) Type I binding sites. In renal aldosterone binding site characterization, DOC exhibits approximately 80% of the affinity of aldosterone for both Type I and Type II sites. In contrast, corticosterone has less than 2% of the affinity of aldosterone for Type I (mineralocorticoid) receptors [1]. A separate study using rat kidney slices reported an apparent affinity of DOC for Type I receptors of 27% that of aldosterone, as determined by Ki values [2]. This differential MR binding profile positions DOC as a potent mineralocorticoid agonist with substantially higher MR affinity than corticosterone while remaining less potent than aldosterone.

Mineralocorticoid Receptor Binding Steroid Receptor Pharmacology Endocrine Pharmacology

Functional MR Activation: DOC Antagonizes Aldosterone-Mediated N/C-Interaction

Using a mammalian two-hybrid assay to assess MR N/C-interaction, aldosterone strongly induces this interdomain interaction, which is critical for full transcriptional activation. Deoxycorticosterone, however, weakly promotes the N/C-interaction and predominantly inhibits the aldosterone-mediated N/C-interaction [1]. Similarly, cortisol weakly promotes the interaction but also antagonizes aldosterone-mediated N/C-interaction. In contrast, the synthetic agonist 9α-fludrocortisol robustly induces the interaction comparable to aldosterone. This functional discrimination indicates a subtle conformational difference in the MR ligand-binding domain induced by DOC relative to aldosterone.

Nuclear Receptor Signaling MR Pharmacology Transcriptional Regulation

Pharmacokinetic Half-Life: DOC (70 min) Offers 3.5× Longer Circulation than Aldosterone (<20 min)

Deoxycorticosterone exhibits a plasma half-life of approximately 70 minutes when injected into the human circulation [1]. This contrasts sharply with aldosterone, which has a plasma half-life of less than 20 minutes [2]. The extended half-life of DOC relative to aldosterone (3.5-fold longer) results from differences in plasma protein binding and metabolic clearance rates. DOC's endogenous secretion rate is 16-40 mg/day, compared to aldosterone's 50-200 mg/day [2].

Steroid Pharmacokinetics In Vivo Half-Life Drug Metabolism

Sodium-Retaining Potency: DOC 5.1× More Potent than Corticosterone in Adrenalectomized Rats

In a comparative study of sodium-retaining activity using male adrenalectomized rats, deoxycorticosterone (DOC) demonstrated clear superiority over corticosterone and progesterone. The relative potency hierarchy was: aldosterone > 11,19-oxidoprogesterone > 5α-H-3,20-pregnanedione ≥ 5β-H-3,20-pregnanedione > progesterone ≥ 11-ketoprogesterone ≥ corticosterone [1]. In a separate study, the 19-nor-analog of DOC exhibited 5.1 times the sodium-retaining potency of DOC itself, while the 19-nor-analog of corticosterone showed only 0.06 times DOC's potency [2].

Mineralocorticoid Bioactivity Sodium Retention Electrolyte Homeostasis

Experimental Hypertension Model: DOCA-Salt Model Offers Cost Advantage Over Aldosterone-Based Models

The deoxycorticosterone acetate (DOCA)-salt model is a widely established paradigm for studying mineralocorticoid-dependent, low-renin hypertension and cardiovascular remodeling. A key practical differentiation is economic: because of its significantly lower cost compared with aldosterone, deoxycorticosterone acetate (DOCA) was and is still used experimentally as a mineralocorticoid [1]. DOCA is inactive until converted to DOC by tissue esterases, providing a prodrug approach with variable conversion efficiency depending on tissue type [1]. The DOCA-salt model produces consistent hypertension within 2-4 weeks of implantation and induces cardiac oxidative stress, diastolic dysfunction, and cardiovascular remodeling independently of hypertension [2].

Hypertension Research Animal Models Cardiovascular Pharmacology

Receptor Selectivity: DOC Derivative 3-Nonylamide-CMO Binds MR but Not GR

Structural modification of deoxycorticosterone can dramatically alter receptor binding selectivity. While DOC itself binds to both mineralocorticoid (MR) and glucocorticoid (GR) receptors, the 3-nonylamide of carboxymethyloxime deoxycorticosterone binds selectively to MR but not to GR, thereby constituting a suitable ligand for the preparation of a mineralocorticoid adsorbent [1]. In contrast, 17β-substitution of DOC with a 9-carbon aliphatic chain abolishes MR binding entirely, a loss of affinity not observed for glucocorticoids [1].

Receptor Selectivity Chemical Biology Ligand Design

High-Value Research Applications for Deoxycorticosterone in Academic and Pharmaceutical Settings


Partial MR Agonism Studies Requiring Intermediate Potency

Deoxycorticosterone is the preferred tool compound when full MR activation by aldosterone is excessive or undesirable. With ~80% MR affinity relative to aldosterone [1] and weak induction of MR N/C-interaction [2], DOC enables studies of partial mineralocorticoid signaling and ligand-specific transcriptional outcomes. This is particularly valuable for investigating MR-mediated effects in tissues where aldosterone is not the primary endogenous ligand or where partial agonism reveals distinct physiological responses.

Sustained Mineralocorticoid Exposure in Chronic In Vivo Models

The 70-minute plasma half-life of DOC [3]—3.5-fold longer than aldosterone's <20-minute half-life [4]—makes DOC superior for experimental paradigms requiring prolonged MR activation without frequent dosing. Combined with the DOCA-salt model's cost advantage [5], DOC is the economical choice for chronic hypertension, heart failure, and cardiovascular remodeling studies lasting weeks to months.

Development of MR-Selective Affinity Reagents and Probes

DOC's chemical structure permits rational modifications that alter receptor selectivity. Derivatives such as 3-nonylamide-CMO-DOC exhibit MR-selective binding with no GR cross-reactivity, providing a foundation for developing MR-specific affinity matrices, fluorescent probes, and targeted delivery systems [6]. This scaffold flexibility is not readily available with structurally constrained mineralocorticoids like aldosterone.

Comparative Mineralocorticoid Potency Calibration in Bioassays

DOC serves as an essential reference standard for calibrating mineralocorticoid bioactivity assays. Its intermediate sodium-retaining potency—more potent than corticosterone but less than aldosterone [7]—provides a mid-range reference point for dose-response curves. The 19-nor analog of DOC, with 5.1-fold greater potency than DOC itself [8], offers an additional positive control for high-efficacy mineralocorticoid responses.

Quote Request

Request a Quote for Deoxycorticosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.